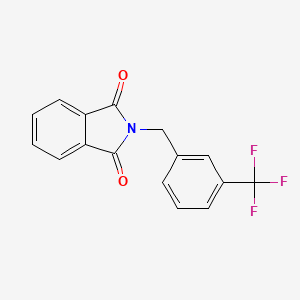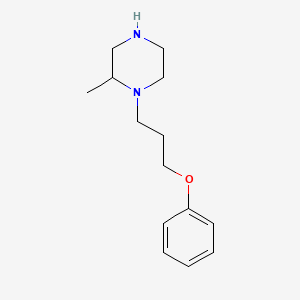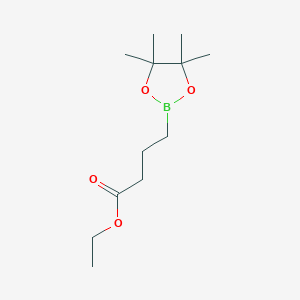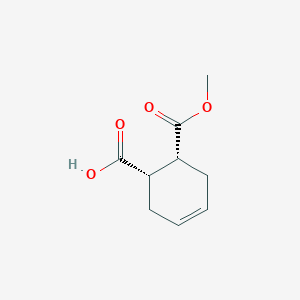
N-(3-Trifluoromethylbenzyl)phthalimide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phthalimides are a class of organic compounds that are derived from phthalic anhydride . They are commonly used in the synthesis of primary amines . They are also found in various natural products, pharmaceuticals, and organic materials .
Synthesis Analysis
The most common synthesis of phthalimides involves the condensation of phthalic anhydride at high temperatures with primary amines . When the amine is not readily accessible, the direct N-alkylation of phthalimides with alcohols under Mitsunobu conditions and of potassium phthalimide with alkyl halides are popular alternative approaches .Molecular Structure Analysis
Phthalimides have a planar structure with two carbonyl groups attached to a nitrogen atom . The presence of these electron-withdrawing groups makes the nitrogen atom in phthalimides less nucleophilic compared to typical amines .Chemical Reactions Analysis
Phthalimides can undergo various chemical reactions. They can react with nucleophiles such as organolithium reagents, Grignard reagents, and enolates . They can also undergo reduction reactions to form primary amines .Physical And Chemical Properties Analysis
Phthalimides are generally stable compounds . They are usually solid at room temperature and have a high melting point due to the planar structure and the ability to form strong intermolecular hydrogen bonds .作用機序
Target of Action
It’s known that isoindole compounds are widely found in nature and most of them are bioactive and diffusely used in medicine, as food additives and in other fields .
Mode of Action
The compound’s mode of action involves the introduction of a trifluoromethyl group to indoles on the C2 position . This process is described as a metal-free oxidative trifluoromethylation of indoles with CF3SO2Na . A radical intermediate may be involved in this transformation .
Biochemical Pathways
The compound affects the biochemical pathways involved in the synthesis of 2-trifluoromethylindoles from indoles . This process selectively introduces trifluoromethyl to indoles on the C2 position . The desired product can be obtained in 0.7 g yield .
Result of Action
The result of the compound’s action is the efficient synthesis of 2-trifluoromethylindoles from indoles . These compounds have potential physiological activity and are of profound significance in synthetic methodology and application prospects .
実験室実験の利点と制限
N-(3-Trifluoromethylbenzyl)phthalimide has several advantages for laboratory experiments. It is relatively inexpensive and easy to synthesize, and it has a wide range of applications. It is also relatively stable and can be stored for long periods of time. However, this compound can be toxic if ingested and should be handled with care. In addition, it can be difficult to purify and can have unpredictable effects on certain biochemical processes.
将来の方向性
The potential future directions for research involving N-(3-Trifluoromethylbenzyl)phthalimide are numerous. One possible direction is to further explore its anti-cancer properties and to develop new compounds based on this compound that can be used to treat various types of cancer. Another potential direction is to further explore its anti-inflammatory and antioxidant properties and to develop new compounds based on this compound that can be used to treat various types of inflammation and oxidative stress. Additionally, further research could be done to explore the mechanism of action of this compound and to develop new compounds based on this compound that can be used to inhibit certain enzymes and biochemical processes. Finally, further research could be done to explore the potential applications of this compound in other areas, such as in the development of new polymers and materials.
合成法
N-(3-Trifluoromethylbenzyl)phthalimide is synthesized from the reaction of 3-trifluoromethylbenzaldehyde and phthalimide in the presence of anhydrous potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a temperature of 80-90°C. The reaction is complete after a few hours and the product is isolated by filtration and recrystallized from a suitable solvent such as ethanol or methanol.
科学的研究の応用
N-(3-Trifluoromethylbenzyl)phthalimide has been used in a variety of scientific research applications. It has been used as a catalyst in organic synthesis, as a reagent in the synthesis of heterocyclic compounds, and as a ligand in coordination chemistry. It has also been used as a fluorescent probe in biochemistry and molecular biology. In addition, this compound has been used as a corrosion inhibitor, an antioxidant, and a stabilizer in polymers.
特性
IUPAC Name |
2-[[3-(trifluoromethyl)phenyl]methyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3NO2/c17-16(18,19)11-5-3-4-10(8-11)9-20-14(21)12-6-1-2-7-13(12)15(20)22/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQMUGFLFDBNFBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40347901 |
Source


|
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-[[3-(trifluoromethyl)phenyl]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40347901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62039-87-6 |
Source


|
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-[[3-(trifluoromethyl)phenyl]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40347901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-Hydroxy-6-methyl-thieno[2,3-b]pyridine-2-carboxylic acid methyl ester, 95%](/img/structure/B6332471.png)
![3-Hydroxy-6-methyl-thieno[2,3-b]pyridine-2-carboxylic acid, 95%](/img/structure/B6332475.png)
![8-[(2-Methoxyphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B6332492.png)
![8-Cyclohexyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B6332493.png)
![8-[(Thiophen-2-yl)methyl]-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B6332495.png)
![8-[(Oxolan-2-yl)methyl]-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B6332503.png)
![8-[(Furan-2-yl)methyl]-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B6332508.png)
![(2E)-3-[4-(Benzyloxy)phenyl]-1-(3-methylphenyl)prop-2-en-1-one](/img/structure/B6332514.png)
